Technical Guide: Structure & Chemistry of 4-(Pyrimidin-2-yl)benzonitrile
Technical Guide: Structure & Chemistry of 4-(Pyrimidin-2-yl)benzonitrile
This technical guide details the structural, physicochemical, and synthetic profile of 4-(Pyrimidin-2-yl)benzonitrile (CAS: 78322-96-0), a critical biaryl building block used in the development of liquid crystalline materials and kinase-targeted pharmaceuticals.[1]
Executive Summary
4-(Pyrimidin-2-yl)benzonitrile (also known as 2-(4-cyanophenyl)pyrimidine) is a nitrogen-rich heteroaromatic biaryl system.[1][2][3] Structurally, it consists of a pyrimidine ring linked at its C2 position to the C4 position of a benzonitrile moiety.
This compound serves as a "privileged scaffold" in two primary domains:
-
Medicinal Chemistry: It functions as a bioisostere for biphenyl systems, offering improved metabolic stability and solubility due to the pyrimidine nitrogens.[1] It acts as a precursor for amidine-based inhibitors and coordination ligands.
-
Materials Science: The molecule exhibits a high degree of planarity due to intramolecular C-H[1]···N hydrogen bonding, making it an excellent mesogenic core for liquid crystals (nematic phases) and electron-transport materials in OLEDs.[1]
Chemical Identity & Physicochemical Profile
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 4-(Pyrimidin-2-yl)benzonitrile |
| CAS Number | 78322-96-0 |
| SMILES | N#Cc1ccc(c2ncccn2)cc1 |
| InChI Key | WGCKVXHOTDDNOA-UHFFFAOYSA-N |
| Molecular Formula | C₁₁H₇N₃ |
| Molecular Weight | 181.20 g/mol |
Physical Properties
| Property | Data | Note |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 166 – 169 °C | Indicates strong intermolecular |
| LogP | ~2.14 | Moderate lipophilicity; suitable for CNS drug scaffolds.[1] |
| H-Bond Acceptors | 3 | 2 Pyrimidine N + 1 Nitrile N. |
| Electronic Character | Electron-deficient | Both rings bear electron-withdrawing groups (CN, N-atoms).[1] |
Structural Analysis
Connectivity & Conformation
The molecule features a direct C–C bond connecting the electron-deficient pyrimidine ring (at C2) to the benzonitrile ring (at C4).[1]
-
Planarity: Unlike typical biphenyls which twist ~44° to minimize steric clash, 2-phenylpyrimidines often adopt a near-planar conformation (
).[1] This is driven by a non-classical intramolecular hydrogen bond between the pyrimidine nitrogen lone pair and the ortho-phenyl protons. -
Electronic Push-Pull: The nitrile group (
) is a strong -electron withdrawing group (EWG).[1] The pyrimidine ring is -electron deficient. This combination creates a highly deactivated aromatic system, resistant to oxidative metabolism but susceptible to nucleophilic attack.
Structural Diagram (Graphviz)
Figure 1: Connectivity map of 4-(Pyrimidin-2-yl)benzonitrile illustrating the biaryl linkage between the electron-withdrawing benzonitrile and the pyrimidine core.[1]
Synthesis & Experimental Protocols
The most robust method for synthesizing CAS 78322-96-0 is the Suzuki-Miyaura Cross-Coupling .[1] This method is preferred over Grignard reactions due to the sensitivity of the nitrile group to strong nucleophiles.[1]
Method A: Palladium-Catalyzed Suzuki Coupling (Standard)
This protocol couples 2-chloropyrimidine with 4-cyanophenylboronic acid.[1]
Reaction Scheme:
Step-by-Step Protocol:
-
Preparation : In a 100 mL round-bottom flask, dissolve 2-chloropyrimidine (1.0 eq, 10 mmol) and 4-cyanophenylboronic acid (1.1 eq, 11 mmol) in a mixture of 1,4-dioxane (40 mL) and water (10 mL).
-
Base Addition : Add Sodium Carbonate (Na₂CO₃) (2.5 eq, 25 mmol).
-
Degassing : Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
-
Catalysis : Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%).[1]
-
Reflux : Heat the mixture to 90–100 °C under an inert atmosphere for 12–18 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Work-up :
-
Purification : Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient: 10%
30% EtOAc in Hexanes).
Method B: Cobalt-Catalyzed Electrophilic Cross-Coupling (Alternative)
For labs avoiding precious metals, a cobalt-catalyzed route using arylzinc intermediates is effective.[1]
-
Zinc Insertion : React 4-bromobenzonitrile with Zn dust and LiCl in THF to form the arylzinc reagent.[1]
-
Coupling : Add 2-chloropyrimidine and CoCl₂ (10 mol%) .
-
Conditions : Stir at 50 °C for 4 hours.
-
Yield : Typically 55–65%.[1]
Spectroscopic Characterization (Expected Data)
Researchers should validate the synthesized compound using the following spectroscopic markers:
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
): -
C NMR (100 MHz, CDCl
):-
Signals expected at: ~163.0 (Py-C2), ~157.5 (Py-C4,6), ~141.0 (Ph-C1), ~132.5 (Ph-C3,5), ~128.5 (Ph-C2,6), ~119.5 (Py-C5), ~118.5 (CN), ~113.5 (Ph-C4).[1]
-
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (
): Sharp band at 2225–2235 cm .[1] -
Aromatic C=C/C=N: Bands at 1580, 1540 cm
.
Applications in Research
Drug Discovery (Kinase Inhibition)
The 2-phenylpyrimidine scaffold is a core pharmacophore in kinase inhibitors (e.g., Imatinib analogs).[1] The nitrile group in CAS 78322-96-0 serves as a versatile handle:
-
Pinner Reaction : Conversion to amidines or imidates.[1]
-
Cycloaddition : Conversion to tetrazoles (bioisostere of carboxylic acid).[1]
-
Reduction : Conversion to benzylamines.[1]
Liquid Crystals
This molecule is a "mesogenic core."[1] The linearity and polarizability of the pyrimidine-benzonitrile system facilitate the formation of nematic liquid crystalline phases.[1] The high dipole moment (due to the CN group) increases dielectric anisotropy (
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the Suzuki-Miyaura coupling of 4-(Pyrimidin-2-yl)benzonitrile.
References
-
Synthesis via Cobalt Catalysis: Bonnet, V., Mongin, F., Trécourt, F., Quéguiner, G., & Knochel, P. (2002).[1][4] "Cobalt Catalyzed Cross-Coupling Between in situ Prepared Arylzinc Halides and 2-Chloropyrimidine." Tetrahedron, 58(22), 4429-4438.[1]
-
Liquid Crystalline Properties: Karam, N. H., Tomi, I. H. R., & Tomma, J. H. (2016).[1] "Synthesis, Characterization and Study of The Liquid Crystalline Behavior of Four and Six Heterocyclic Compounds." Iraqi Journal of Science, 57(3B), 1876-1890.[1] Link
-
Suzuki Coupling Methodology: Gong, Y., & Pauls, H. W. (2000).[1] "A Convenient Synthesis of 2-Substituted Pyrimidines." Synlett, 2000(6), 829-831.[1]
-
General Properties of 2-Phenylpyrimidines: Fischer, G. W. (1992). "Substituted 2-Phenylpyrimidines: Synthesis and Properties." Journal of Heterocyclic Chemistry, 29(6), 1433-1439.[1]
-
CAS Registry Data: CAS No. 78322-96-0, Chemical Abstracts Service, American Chemical Society. [1]
